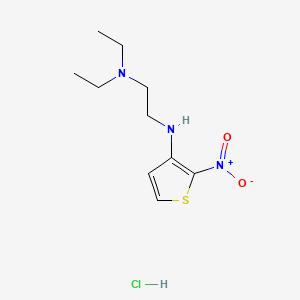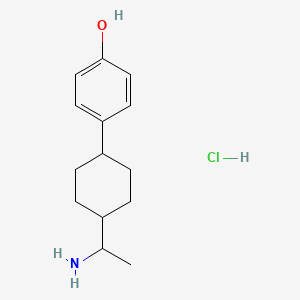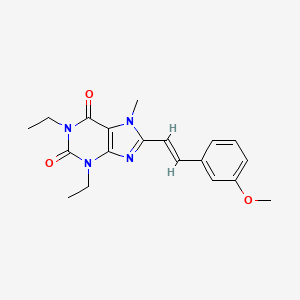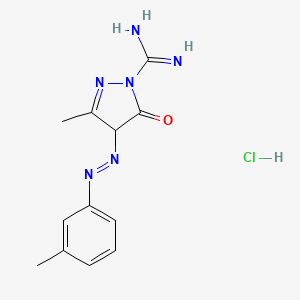
3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “F 2350” is a flexible, flame-retardant, mineral-filled polyurethane compound. It is primarily used for potting and encapsulating electronic applications. This compound is known for its low viscosity, long pot life, and very low odor. It does not contain toluene diisocyanate or mercury, making it a safer option for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: F 2350 is a two-component system that requires mixing of Part A and Part B. Part A is typically brown, while Part B is black. The components are mixed in a specific ratio by volume (1:4) or by weight (21.2:100). The mixture is then cured at room temperature or at elevated temperatures (65 to 85°C) for faster curing .
Industrial Production Methods: The industrial production of F 2350 involves the thorough mixing of the two components to ensure complete dispersion of the filler. This is often achieved using a standard paint shaker. The mixture is then allowed to cure under controlled conditions to achieve the desired properties .
Analyse Des Réactions Chimiques
Types of Reactions: F 2350 primarily undergoes polymerization reactions during its curing process. The polyurethane formation involves the reaction between isocyanate groups and hydroxyl groups, leading to the formation of urethane linkages .
Common Reagents and Conditions:
Reagents: Isocyanates and polyols are the primary reagents used in the synthesis of F 2350.
Conditions: The reaction is typically carried out at room temperature, but can be accelerated by heating to 65-85°C.
Major Products: The major product formed from these reactions is a cured polyurethane compound with enhanced flexibility, flame retardancy, and adhesion properties .
Applications De Recherche Scientifique
F 2350 has a wide range of applications in scientific research and industry:
Chemistry: Used as a potting and encapsulating compound for protecting electronic components from environmental factors.
Biology: Its biocompatibility makes it suitable for encapsulating biological sensors and devices.
Medicine: Used in the encapsulation of medical devices to protect them from moisture and mechanical damage.
Industry: Widely used in automotive and telecommunication industries for circuit board protection and other electronic applications
Mécanisme D'action
The mechanism of action of F 2350 involves the formation of a flexible, protective layer around electronic components. The polyurethane matrix provides mechanical strength, while the mineral fillers enhance flame retardancy. The absence of toluene diisocyanate and mercury ensures that the compound is safe for use in various applications .
Comparaison Avec Des Composés Similaires
LOCTITE STYCAST US 2350: Another flexible, flame-retardant polyurethane compound with similar properties.
HYSOL US2350: Known for its long pot life and low viscosity, making it suitable for similar applications
Uniqueness: F 2350 stands out due to its very low odor and the absence of harmful compounds like toluene diisocyanate and mercury. Its flexibility and strong adhesion to various substrates make it a preferred choice for many industrial applications .
Propriétés
Numéro CAS |
96731-04-3 |
|---|---|
Formule moléculaire |
C12H15ClN6O |
Poids moléculaire |
294.74 g/mol |
Nom IUPAC |
3-methyl-4-[(3-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H14N6O.ClH/c1-7-4-3-5-9(6-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H |
Clé InChI |
UGAVRRSZPKVBPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


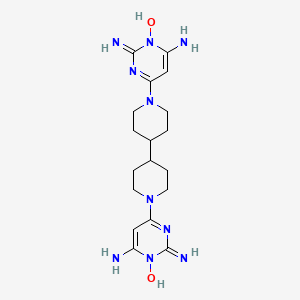
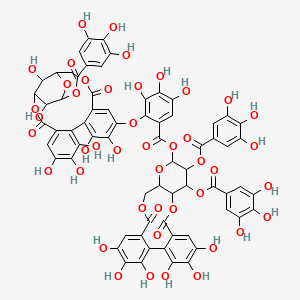
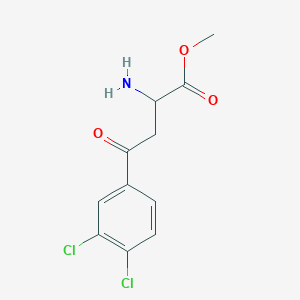
![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
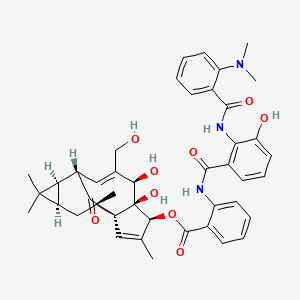
![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
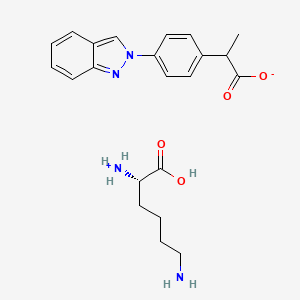
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)

